



# Spectroscopic Analysis of 4-Fluoro-N-pentylaniline: A Technical Overview

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Compound of Interest		
Compound Name:	4-Fluoro-N-pentylaniline	
Cat. No.:	B15264154	Get Quote

Disclaimer: Experimental spectral data for **4-Fluoro-N-pentylaniline** is not readily available in public spectral databases. The data presented in this document is predicted based on the analysis of structurally similar compounds, including 4-fluoroaniline and N-pentylaniline. These predictions are intended to provide an expected spectral profile for researchers and scientists.

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Fluoro-N-pentylaniline**. It also outlines general experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

## **Predicted Spectral Data**

The following tables summarize the predicted spectral data for **4-Fluoro-N-pentylaniline**. These predictions are derived from the known spectral characteristics of analogous compounds.

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Fluoro-N-pentylaniline** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 6.8 - 7.0	Multiplet	2H	Ar-H (ortho to F)
~ 6.5 - 6.7	Multiplet	2H	Ar-H (ortho to NH)
~ 3.5 - 4.5	Broad Singlet	1H	N-H
~ 3.1	Triplet	2H	N-CH <sub>2</sub> -
~ 1.6	Multiplet	2H	N-CH <sub>2</sub> -CH <sub>2</sub> -
~ 1.3	Multiplet	4H	-(CH2)2-CH3
~ 0.9	Triplet	3H	-СНз

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Fluoro-N-pentylaniline** 

Chemical Shift (δ) ppm	Assignment
~ 156 (d, ¹JCF ≈ 235 Hz)	Ar-C-F
~ 144	Ar-C-N
~ 115 (d, <sup>2</sup> JCF ≈ 22 Hz)	Ar-C (ortho to F)
~ 114 (d, ³JCF ≈ 7 Hz)	Ar-C (ortho to N)
~ 44	N-CH <sub>2</sub> -
~ 29	N-CH <sub>2</sub> -CH <sub>2</sub> -
~ 29	-CH2-CH2-CH3
~ 22	-CH2-CH3
~ 14	-CH₃

Table 3: Predicted IR Absorption Data for **4-Fluoro-N-pentylaniline** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400	Medium, Sharp	N-H Stretch
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Strong	Aliphatic C-H Stretch
~ 1610, 1510	Strong	Aromatic C=C Stretch
~ 1320	Medium	C-N Stretch
~ 1220	Strong	C-F Stretch
~ 820	Strong	p-disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data for 4-Fluoro-N-pentylaniline

m/z	Relative Intensity	Assignment
181	High	[M] <sup>+</sup> (Molecular Ion)
124	High	[M - C4H9] <sup>+</sup>
111	Medium	[M - C5H10] <sup>+</sup>
95	Medium	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## **Experimental Protocols**

The following are general methodologies for the acquisition of spectral data for a small organic molecule like **4-Fluoro-N-pentylaniline**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]



- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger sample amount (20-50 mg) and longer acquisition times are often necessary.[1] A proton-decoupled experiment is standard, with a spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans are typically required.

#### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-Fluoro-N-pentylaniline**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]
- Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.[3][4] Record the spectrum, typically in the range of 4000 to 400 cm<sup>-1</sup>.[5] A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

#### **Mass Spectrometry (MS)**

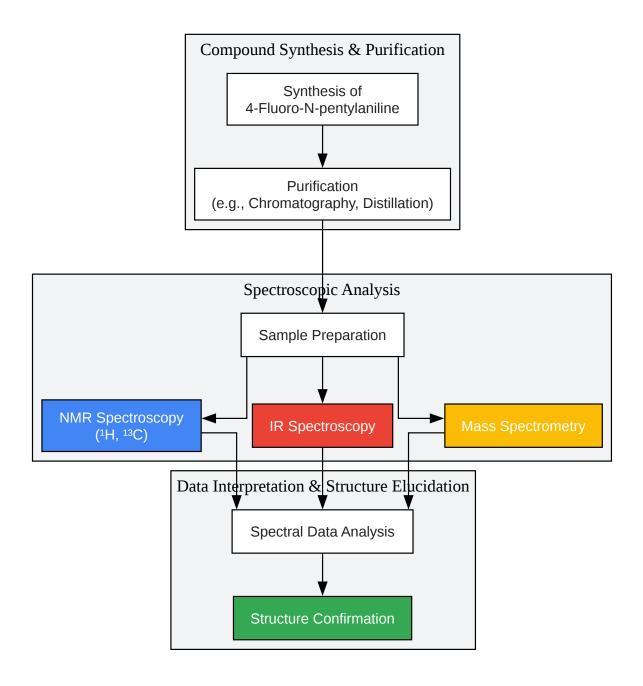
- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods for small molecules include direct infusion via a syringe pump or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][7]
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for GC-MS and provides fragmentation patterns useful for structural elucidation.[8][9] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically produces the intact molecular ion.[7][10]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).[8]



• Detection: The detector records the abundance of each ion, generating a mass spectrum.[8]

### **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Fluoro-N-pentylaniline**.

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